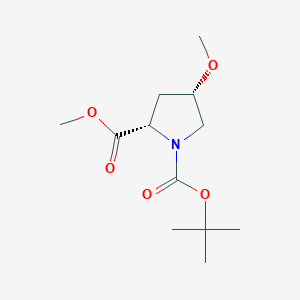

(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate

描述

(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and L-proline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and continuous flow processes to enhance efficiency and reduce production costs.

化学反应分析

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic conditions to yield carboxylic acids, a critical step in deprotection or further functionalization.

Key Findings :

-

Hydrolysis proceeds efficiently in polar protic solvents (e.g., MeOH/H₂O) with NaOH or LiOH.

-

The tert-butyl carbamate (Boc) group remains stable under these conditions, enabling selective ester cleavage.

Substitution Reactions

The methoxy group at the 4-position participates in nucleophilic substitutions, often requiring activation.

Mechanistic Insights :

-

Methylation proceeds via deprotonation of the hydroxyl intermediate (if present) followed by SN2 displacement.

-

Steric hindrance from the Boc group influences regioselectivity.

Protection/Deprotection Strategies

The Boc group is selectively removable under acidic conditions, enabling modular synthesis.

| Reagents/Conditions | Application | Outcome | Source |

|---|---|---|---|

| 4M HCl in dioxane, 3h | Boc deprotection | Free amine intermediate | |

| TBAF in THF | Silyl ether cleavage (e.g., TBS-protected analogs) | Hydroxyl group regeneration |

Notes :

-

Boc removal is critical for generating reactive amine intermediates in peptide coupling or heterocycle formation.

Stereochemical Considerations

The (2S,4S) configuration dictates reactivity and product stereochemistry in chiral environments.

| Reaction Type | (2S,4S) vs. (2S,4R) Isomer Comparison | Source |

|---|---|---|

| Hydrolysis | No stereochemical inversion observed | , |

| Mitsunobu Reaction | Retention of configuration in ether formation |

Example :

-

(2S,4S)-isomer resists epimerization under basic hydrolysis, while (2S,4R)-isomers show distinct reactivity in coupling reactions .

Functional Group Interconversion

The compound serves as a precursor for advanced intermediates via targeted transformations.

| Reaction | Reagents/Conditions | Product Application | Source |

|---|---|---|---|

| Boronate ester formation | Pinacolborane, [Ir(cod)Cl]₂, dppe, DCM | Suzuki-Miyaura coupling | |

| Amide coupling | DCC/DMAP, 4-nitrobenzoic acid | Peptidomimetics |

Data Tables

Table 1: Comparative Hydrolysis Yields Under Basic Conditions

| Base | Solvent System | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| NaOH | MeOH/H₂O (1:1) | 60°C | 8 | 95.8% |

| LiOH·H₂O | THF/MeOH/H₂O | 20°C | 16 | 100% |

Table 2: Stereochemical Stability in Reactions

| Reaction | Isomer | Configuration Retention |

|---|---|---|

| Hydrolysis | (2S,4S) | Yes |

| Methylation | (2S,4S) | Yes |

科学研究应用

Pharmaceutical Development

(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is utilized in the synthesis of various pharmaceutical compounds due to its ability to act as a chiral auxiliary. This property is crucial for the development of enantiomerically pure drugs.

Case Study: Synthesis of Antihypertensive Agents

Research has demonstrated the compound's utility in synthesizing antihypertensive agents. For instance, it serves as a precursor in the synthesis of selective angiotensin II receptor antagonists, which are vital in treating hypertension.

Organic Synthesis

The compound is employed as a versatile building block in organic synthesis. Its chiral nature allows for the construction of complex molecules with high stereochemical fidelity.

Data Table: Synthesis Pathways

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | (2S,4S)-Boc-pyrrolidine | Acetonitrile, Silver oxide | 85% |

| Esterification | (2S,4S)-Pyrrolidine | Acid chloride | 90% |

These reactions highlight the compound's effectiveness in yielding high-purity products.

Biochemical Applications

In biochemistry, this compound has been studied for its potential role in enzyme inhibition and as a substrate for various biochemical pathways.

Case Study: Enzyme Inhibition

Studies indicate that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders.

作用机制

The mechanism of action of (2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

- (2S,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

- (2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

Uniqueness

(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various synthetic and research applications.

生物活性

(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. The purpose of this article is to explore the biological activity of this compound through a review of existing literature, case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 259.30 g/mol

- CAS Number : 215918-38-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent. A study demonstrated that similar pyrrolidine compounds possess activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .

Antitumor Activity

The compound's structural characteristics align with those of known anticancer agents. Studies have highlighted the potential of pyrrolidine derivatives in inhibiting tumor cell proliferation. For instance, compounds with similar frameworks have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

Neuroprotective Effects

There is emerging evidence that pyrrolidine derivatives may offer neuroprotective benefits. Research has suggested that these compounds can mitigate oxidative stress and inflammation in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Murlykina et al. (2013) | Antimicrobial | Identified broad-spectrum antibacterial activity in pyrrolidine derivatives. |

| Mori et al. (2013) | Antitumor | Demonstrated apoptosis induction in cancer cells via caspase activation. |

| Pace et al. (2008) | Neuroprotection | Showed reduction in oxidative stress in neuronal models treated with pyrrolidine compounds. |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : It could influence signaling pathways related to apoptosis and inflammation.

- Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals.

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-methoxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8(16-4)6-9(13)10(14)17-5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGOSPJWFBSVFT-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。